molecular formula C24H27ClN4O3S B11476519 4-chloro-2-(dimethylamino)-5-(dimethylsulfamoyl)-N-{3-[2-(pyridin-3-yl)ethyl]phenyl}benzamide

4-chloro-2-(dimethylamino)-5-(dimethylsulfamoyl)-N-{3-[2-(pyridin-3-yl)ethyl]phenyl}benzamide

Cat. No.: B11476519
M. Wt: 487.0 g/mol
InChI Key: SHQLWECHAXGTCO-UHFFFAOYSA-N
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Description

4-chloro-2-(dimethylamino)-5-(dimethylsulfamoyl)-N-{3-[2-(pyridin-3-yl)ethyl]phenyl}benzamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound is characterized by its unique structure, which includes a chloro-substituted benzamide core, dimethylamino and dimethylsulfamoyl groups, and a pyridinyl-ethyl-phenyl moiety.

Preparation Methods

The synthesis of 4-chloro-2-(dimethylamino)-5-(dimethylsulfamoyl)-N-{3-[2-(pyridin-3-yl)ethyl]phenyl}benzamide involves multiple steps, typically starting with the preparation of the benzamide core. The synthetic route may include:

    Nitration and Reduction: Nitration of a suitable benzene derivative followed by reduction to form the corresponding amine.

    Chlorination: Introduction of the chloro group through electrophilic substitution.

    Amidation: Formation of the benzamide core by reacting the amine with an appropriate acid chloride.

    Dimethylation: Introduction of the dimethylamino and dimethylsulfamoyl groups through nucleophilic substitution reactions.

    Coupling: Final coupling with the pyridinyl-ethyl-phenyl moiety using palladium-catalyzed cross-coupling reactions.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

4-chloro-2-(dimethylamino)-5-(dimethylsulfamoyl)-N-{3-[2-(pyridin-3-yl)ethyl]phenyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the chloro or dimethylamino groups, leading to the formation of substituted derivatives.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, resulting in the cleavage of the benzamide bond.

Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents, reducing agents, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-chloro-2-(dimethylamino)-5-(dimethylsulfamoyl)-N-{3-[2-(pyridin-3-yl)ethyl]phenyl}benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-chloro-2-(dimethylamino)-5-(dimethylsulfamoyl)-N-{3-[2-(pyridin-3-yl)ethyl]phenyl}benzamide involves its interaction with specific molecular targets. In the case of its anti-tubercular activity, the compound is believed to inhibit the synthesis of essential components in the bacterial cell wall, leading to cell death . The molecular pathways involved include the inhibition of enzymes critical for cell wall biosynthesis.

Comparison with Similar Compounds

Similar compounds to 4-chloro-2-(dimethylamino)-5-(dimethylsulfamoyl)-N-{3-[2-(pyridin-3-yl)ethyl]phenyl}benzamide include other benzamide derivatives with varying substituents. These compounds may share similar biological activities but differ in their potency, selectivity, and pharmacokinetic properties. Examples of similar compounds include:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C24H27ClN4O3S

Molecular Weight

487.0 g/mol

IUPAC Name

4-chloro-2-(dimethylamino)-5-(dimethylsulfamoyl)-N-[3-(2-pyridin-3-ylethyl)phenyl]benzamide

InChI

InChI=1S/C24H27ClN4O3S/c1-28(2)22-15-21(25)23(33(31,32)29(3)4)14-20(22)24(30)27-19-9-5-7-17(13-19)10-11-18-8-6-12-26-16-18/h5-9,12-16H,10-11H2,1-4H3,(H,27,30)

InChI Key

SHQLWECHAXGTCO-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC(=C(C=C1C(=O)NC2=CC=CC(=C2)CCC3=CN=CC=C3)S(=O)(=O)N(C)C)Cl

Origin of Product

United States

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